1-[Bromo(nitro)methyl]-4-methylbenzene
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Overview
Description
1-[Bromo(nitro)methyl]-4-methylbenzene is an organic compound with the chemical formula C8H8BrNO2 It is a derivative of benzene, where a bromine atom, a nitro group, and a methyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Bromo(nitro)methyl]-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound typically involve the bromination of 4-methylbenzene (toluene) followed by nitration. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide, while nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions: 1-[Bromo(nitro)methyl]-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in dilute hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in dilute hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 1-[Amino(methyl)]-4-methylbenzene.
Oxidation: 1-[Bromo(nitro)methyl]-4-carboxybenzene.
Scientific Research Applications
1-[Bromo(nitro)methyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Bromo(nitro)methyl]-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The nitro group, in particular, can undergo reduction to form reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
- 1-Bromo-2-methyl-4-nitrobenzene
- 1-Bromo-3-methyl-2-nitrobenzene
- 4-Bromo-2-methyl-1-nitrobenzene
Comparison: 1-[Bromo(nitro)methyl]-4-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. For example, the presence of both bromine and nitro groups in specific positions can enhance the compound’s reactivity in nucleophilic aromatic substitution reactions compared to similar compounds with different substituent positions .
Properties
CAS No. |
84262-91-9 |
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Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-[bromo(nitro)methyl]-4-methylbenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-4-7(5-3-6)8(9)10(11)12/h2-5,8H,1H3 |
InChI Key |
XAHXOSNQKOUAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C([N+](=O)[O-])Br |
Origin of Product |
United States |
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